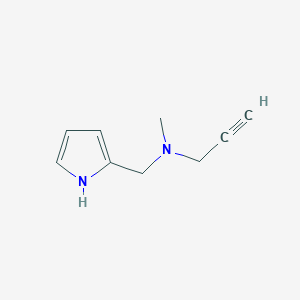
N,N-bis(tosylmethyl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(tosylmethyl)hexan-1-amine: is an organic compound with the molecular formula C22H31NO4S2. It is characterized by the presence of a hexan-1-amine backbone with two tosylmethyl groups attached to the nitrogen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(tosylmethyl)hexan-1-amine typically involves the reaction of hexan-1-amine with tosylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(tosylmethyl)hexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the tosylmethyl groups can yield the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: N,N-bis(tosylmethyl)hexan-1-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of tosylmethyl groups on the activity of amine-containing molecules. It is also employed in the synthesis of biologically active compounds .
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of N,N-bis(tosylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tosylmethyl groups can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- N,N-bis(tosylmethyl)butan-1-amine
- N,N-bis(tosylmethyl)pentan-1-amine
- N,N-bis(tosylmethyl)octan-1-amine
Comparison: N,N-bis(tosylmethyl)hexan-1-amine is unique due to its specific chain length and the presence of tosylmethyl groups. Compared to its analogs with shorter or longer carbon chains, it may exhibit different reactivity and binding properties. The hexan-1-amine backbone provides a balance between hydrophobicity and flexibility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C22H31NO4S2 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N,N-bis[(4-methylphenyl)sulfonylmethyl]hexan-1-amine |
InChI |
InChI=1S/C22H31NO4S2/c1-4-5-6-7-16-23(17-28(24,25)21-12-8-19(2)9-13-21)18-29(26,27)22-14-10-20(3)11-15-22/h8-15H,4-7,16-18H2,1-3H3 |
InChI Key |
JNUXLFWPSMEIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


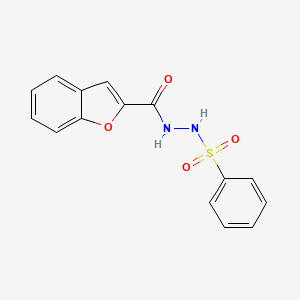
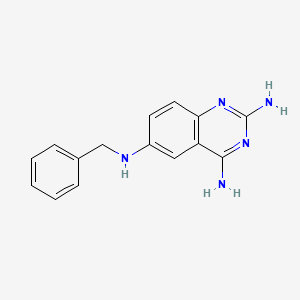
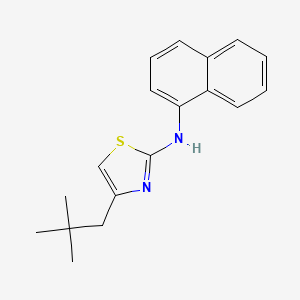

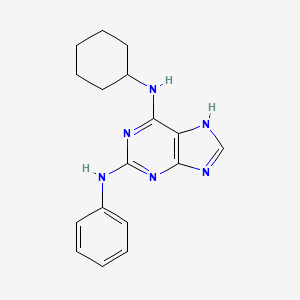
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)

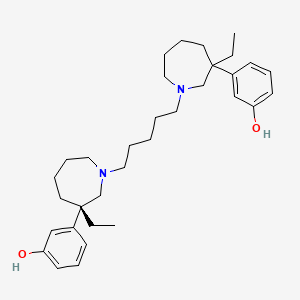
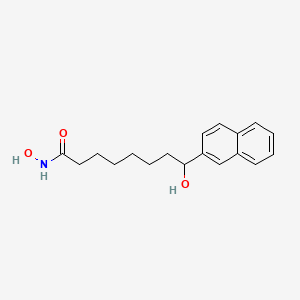
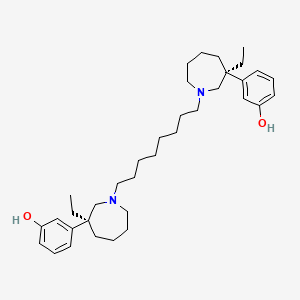
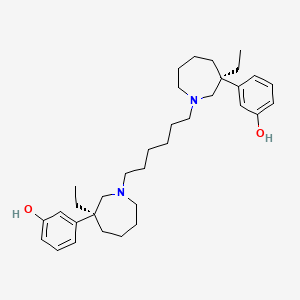
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)
